molecular formula C11H10N4O3 B12477401 1-(1H-benzotriazol-1-ylmethoxy)pyrrolidine-2,5-dione

1-(1H-benzotriazol-1-ylmethoxy)pyrrolidine-2,5-dione

Cat. No.: B12477401
M. Wt: 246.22 g/mol
InChI Key: DRWGTALQISIAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,3-Benzotriazol-1-ylmethoxy)pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a benzotriazole moiety linked to a pyrrolidine-2,5-dione structure through a methoxy bridge. The unique combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-(1,2,3-benzotriazol-1-ylmethoxy)pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of benzotriazole and pyrrolidine-2,5-dione.

    Reaction Conditions: The benzotriazole is reacted with a suitable methoxy-containing reagent under controlled conditions to form the benzotriazol-1-ylmethoxy intermediate.

    Coupling Reaction: This intermediate is then coupled with pyrrolidine-2,5-dione using a catalyst to yield the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reaction for commercial purposes.

Chemical Reactions Analysis

1-(1,2,3-Benzotriazol-1-ylmethoxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzotriazole moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrolysis products.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(1,2,3-Benzotriazol-1-ylmethoxy)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1,2,3-benzotriazol-1-ylmethoxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and receptors, modulating their activity. The pyrrolidine-2,5-dione structure can also participate in various biochemical reactions, contributing to the compound’s overall biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(1,2,3-Benzotriazol-1-ylmethoxy)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

1-(benzotriazol-1-ylmethoxy)pyrrolidine-2,5-dione

InChI

InChI=1S/C11H10N4O3/c16-10-5-6-11(17)15(10)18-7-14-9-4-2-1-3-8(9)12-13-14/h1-4H,5-7H2

InChI Key

DRWGTALQISIAAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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